Home > Products > Screening Compounds P12694 > 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4302907
CAS Number:
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process utilizing the photocyclization of enamides. [] This method involves the creation of a cyclic compound from a linear precursor molecule using light energy. The specific reaction conditions and reagents used in the synthesis of this compound may vary depending on the desired yield and purity.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key structural fragment of the target compound. It serves as a versatile intermediate in the synthesis of various tetrahydroisoquinoline derivatives, including those with potential pharmacological activities. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing primarily in the substituent at the 1-position. While the target compound features a 3,4-dimethoxyphenyl and a 2-furoyl group at this position, this related compound has a carboxylic acid group, highlighting a key point of diversification in synthetic strategies. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was investigated in the context of electrochemical oxidation reactions. The research aimed to explore potential cyclization pathways leading to dibenzo[b,f]cycloheptane derivatives and to evaluate its potential as a precursor for biphenyl synthesis via intramolecular aryl-aryl coupling. []
  • Relevance: This compound shares a significant structural similarity with 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds share the core tetrahydroisoquinoline structure with 6,7-dimethoxy substitution and a 3,4-dimethoxybenzyl group at the 4-position. This highlights the importance of this specific substitution pattern in the context of the studied chemical reactions and potential biological activities. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major human metabolite of the "funny" If current channel inhibitor YM758. Studies have investigated its renal and hepatic excretion mechanisms, revealing its interaction with human organic cation transporter 2 (hOCT2) as a significant pathway for urinary elimination. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of a piperidine-carbonyl substituent at the 2-position in YM-252124 instead of the 2-furoyl and 1-(3,4-dimethoxyphenyl) groups in the target compound demonstrates a crucial structural variation that significantly influences the molecule's pharmacological properties and metabolic fate. []

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a key product in enantiospecific synthesis studies using chiral precursors like halostachine and exploring stereochemical control in the formation of the tetrahydroisoquinoline ring system. [, ]
  • Relevance: This compound represents a simplified structural analogue of 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. It shares the core tetrahydroisoquinoline structure with 6,7-dimethoxy substitution and a phenyl ring at the 4-position, demonstrating the fundamental structural features important for the investigated stereoselective synthetic approaches. [, ]

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was designed and synthesized as potential P-glycoprotein (P-gp) modulators for overcoming multidrug resistance in cancer chemotherapy. Notably, compound 7h, a benzamide derivative within this series, exhibited potent P-gp modulation with low cytotoxicity and a long duration of action. []
  • Relevance: This series of compounds exemplifies a class of structurally related compounds to 1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They share the common 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, with variations primarily in the 2-position substituent. This highlights the importance of modifications at this position for modulating biological activity and targeting specific therapeutic applications. []

Properties

Product Name

1-(3,4-dimethoxyphenyl)-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C24H25NO6/c1-27-18-8-7-16(13-20(18)28-2)23-17-14-22(30-4)21(29-3)12-15(17)9-10-25(23)24(26)19-6-5-11-31-19/h5-8,11-14,23H,9-10H2,1-4H3

InChI Key

JUOLZLRUTJCSTR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.